molecular formula C25H23N3O3S B11057847 5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide

5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide

Cat. No.: B11057847
M. Wt: 445.5 g/mol
InChI Key: PVXDHTHMOZHNOX-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methylphenylamine with 2-methylpropyl anthraquinone in the presence of a thiadiazole-forming reagent. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and may require the use of a catalyst to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide has been studied for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

    Modulating Signaling Pathways: It can affect various signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

5-(4-methylanilino)-3-(2-methylpropyl)-2-oxo-1H-naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione

InChI

InChI=1S/C25H23N3O3S/c1-14(2)13-28-20-12-19(26-16-10-8-15(3)9-11-16)21-22(23(20)27-32(28)31)25(30)18-7-5-4-6-17(18)24(21)29/h4-12,14,26-27H,13H2,1-3H3

InChI Key

PVXDHTHMOZHNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NS(=O)N3CC(C)C

Origin of Product

United States

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